molecular formula C20H25ClN4O6S B12714687 Benzoic acid, 4-((aminoiminomethyl)amino)-, 3-chloro-4-((diethylamino)sulfonyl)phenyl ester, monoacetate CAS No. 111910-09-9

Benzoic acid, 4-((aminoiminomethyl)amino)-, 3-chloro-4-((diethylamino)sulfonyl)phenyl ester, monoacetate

Cat. No.: B12714687
CAS No.: 111910-09-9
M. Wt: 485.0 g/mol
InChI Key: NLQKWPVQNPKPNT-UHFFFAOYSA-N
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Description

Benzoic acid, 4-((aminoiminomethyl)amino)-, 3-chloro-4-((diethylamino)sulfonyl)phenyl ester, monoacetate is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid, 4-((aminoiminomethyl)amino)-, 3-chloro-4-((diethylamino)sulfonyl)phenyl ester, monoacetate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the benzoic acid derivative, followed by the introduction of the aminoiminomethyl and diethylamino groups. The final step involves the esterification of the compound with the monoacetate group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction conditions to ensure high yield and purity. The process may also include purification steps such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-((aminoiminomethyl)amino)-, 3-chloro-4-((diethylamino)sulfonyl)phenyl ester, monoacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Benzoic acid, 4-((aminoiminomethyl)amino)-, 3-chloro-4-((diethylamino)sulfonyl)phenyl ester, monoacetate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound may be used in studies involving enzyme inhibition or as a probe for biological pathways.

    Industry: It can be used in the production of specialty chemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism by which Benzoic acid, 4-((aminoiminomethyl)amino)-, 3-chloro-4-((diethylamino)sulfonyl)phenyl ester, monoacetate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired outcomes. The exact mechanism may vary depending on the application and the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoic acid derivatives with different functional groups. Examples include:

  • Benzoic acid, 4-aminobenzoic acid
  • Benzoic acid, 3-chlorobenzoic acid
  • Benzoic acid, 4-diethylaminobenzoic acid

Uniqueness

What sets Benzoic acid, 4-((aminoiminomethyl)amino)-, 3-chloro-4-((diethylamino)sulfonyl)phenyl ester, monoacetate apart is its combination of functional groups, which provides unique chemical properties and potential applications. The presence of the aminoiminomethyl, diethylamino, and sulfonyl groups allows for diverse reactivity and interactions, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

111910-09-9

Molecular Formula

C20H25ClN4O6S

Molecular Weight

485.0 g/mol

IUPAC Name

acetic acid;[3-chloro-4-(diethylsulfamoyl)phenyl] 4-(diaminomethylideneamino)benzoate

InChI

InChI=1S/C18H21ClN4O4S.C2H4O2/c1-3-23(4-2)28(25,26)16-10-9-14(11-15(16)19)27-17(24)12-5-7-13(8-6-12)22-18(20)21;1-2(3)4/h5-11H,3-4H2,1-2H3,(H4,20,21,22);1H3,(H,3,4)

InChI Key

NLQKWPVQNPKPNT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=C(C=C1)OC(=O)C2=CC=C(C=C2)N=C(N)N)Cl.CC(=O)O

Origin of Product

United States

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